molecular formula C17H24O2 B8475567 3-(4-Octylphenyl)prop-2-enoic acid CAS No. 1223-53-6

3-(4-Octylphenyl)prop-2-enoic acid

Cat. No.: B8475567
CAS No.: 1223-53-6
M. Wt: 260.4 g/mol
InChI Key: RGUSGOMPDDPYTR-UHFFFAOYSA-N
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Description

3-(4-Octylphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative characterized by a phenyl ring with an octyl chain at the para position and a propenoic acid group at the meta position. The octyl substituent imparts significant lipophilicity, distinguishing it from simpler cinnamic acid analogs.

Properties

CAS No.

1223-53-6

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

3-(4-octylphenyl)prop-2-enoic acid

InChI

InChI=1S/C17H24O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17(18)19/h9-14H,2-8H2,1H3,(H,18,19)

InChI Key

RGUSGOMPDDPYTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Octylphenyl)prop-2-enoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Source/Origin Key Applications Notable Properties
This compound 4-Octylphenyl C₁₉H₂₈O₂ 288.43 Synthetic* Pharmacological research, intermediates High lipophilicity, membrane permeability
3-(4-Aminophenyl)prop-2-enoic acid 4-Aminophenyl C₉H₉NO₂ 163.18 Tibetan medicinal plant (Aconitum tanguticum) Bioactive compound research Polar, hydrogen-bonding capability
(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid 3,4-Dihydroxyphenyl C₉H₈O₄ 180.16 PubChem database Antioxidant studies, biomedical research Hydrophilic, redox activity
3-Hydroxy-4-methoxycinnamic acid 3-Hydroxy-4-methoxyphenyl C₁₀H₁₀O₄ 194.18 Cinnamomum cassia peel Reference standards, dietary supplements Aromatic stability, UV absorption
3-O-Feruloylquinic acid Feruloyl-quinic ester C₁₇H₂₀O₉ 368.33 Coffea canephora fruit Anti-inflammatory research, nutraceuticals Esterified form, delayed metabolism

*Inferred from synthetic protocols for analogous compounds.

Key Observations:

Substituent Effects on Physicochemical Properties: The octyl chain in the target compound enhances hydrophobicity, making it suitable for lipid-rich environments (e.g., membrane penetration). Methoxy and hydroxy groups () balance polarity and stability, enabling applications in UV-protective cosmetics or antioxidant formulations .

3-O-Feruloylquinic acid () demonstrates how esterification modifies pharmacokinetics, delaying metabolic breakdown compared to free acids .

Analytical and Industrial Applications :

  • Hydrophobic analogs like the target compound may serve as intermediates in surfactant or polymer synthesis.
  • Polar derivatives (e.g., ) are prioritized as reference standards due to their stability and spectral properties .

Research Findings and Methodological Insights

  • Structural Elucidation: Compounds like 3-(4-aminophenyl)prop-2-enoic acid were identified using NMR and MS (), methods applicable to the target compound for confirming substituent placement .
  • Hydrogen-Bonding Networks : highlights the role of substituents in dictating crystal packing via hydrogen bonds, which is critical for understanding the solid-state stability of analogs .
  • Database Integration : Tools like PubChem () provide multimodal data (e.g., structural graphs, descriptors) for comparing physicochemical profiles across derivatives .

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